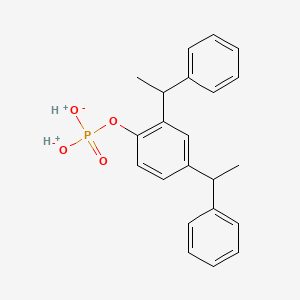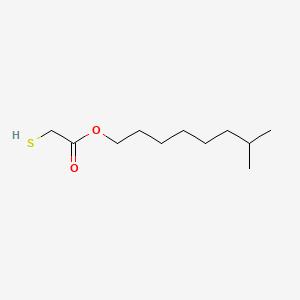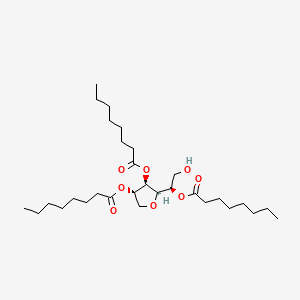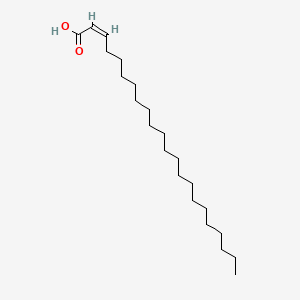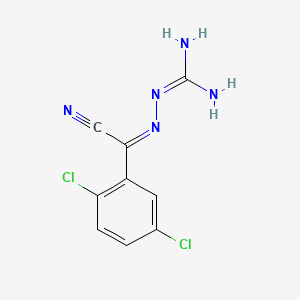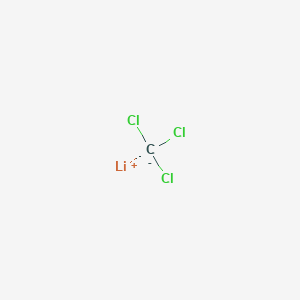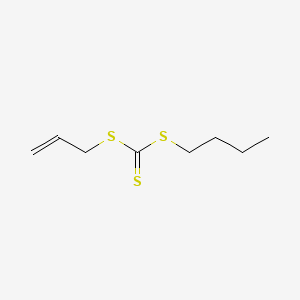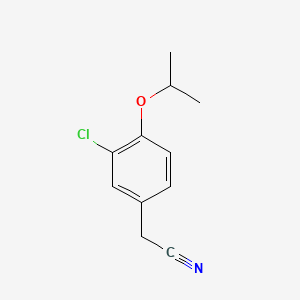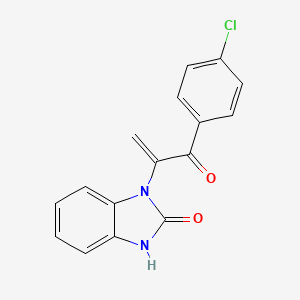
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate is an organic compound with the molecular formula C11H20O5. It is a clear, colorless to almost colorless liquid that is polar, hydrophilic, and has low volatility. This compound is used in various industrial applications due to its flexibility and dilution properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers used in coatings, adhesives, and inks.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and thiols to form corresponding adducts.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under UV light or heat to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions are required, with common catalysts being hydrochloric acid or sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers for coatings, adhesives, and inks.
Biology: It is used in the preparation of hydrogels for biomedical applications due to its hydrophilic nature.
Medicine: Research is ongoing into its use in drug delivery systems and tissue engineering.
Industry: It is used in UV-curable coatings for metal and wood, as well as in ink formulations.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form radicals under UV light or heat, initiating a chain reaction that leads to the formation of polymers. These polymers can then be used in various applications, providing flexibility, adhesion, and durability .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethoxyethoxy)ethyl acrylate: Similar in structure but with fewer ethoxy groups, leading to different physical properties.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Diethylene glycol monoethyl ether acrylate: Similar in structure but with different ether linkages, leading to variations in hydrophilicity and polymerization behavior.
Uniqueness
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate is unique due to its multiple ethoxy groups, which provide enhanced hydrophilicity and flexibility. This makes it particularly suitable for applications requiring low volatility and high polarity .
Propiedades
Número CAS |
45180-95-8 |
|---|---|
Fórmula molecular |
C11H20O5 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H20O5/c1-3-11(12)16-10-9-15-8-7-14-6-5-13-4-2/h3H,1,4-10H2,2H3 |
Clave InChI |
WPDXVLVDHUDHPC-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


